3-(1-butyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid
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Overview
Description
3-(1-butyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrrole ring substituted with a butyl group at the 1-position and a phenyl group at the 5-position, along with a propanoic acid moiety at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-butyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol can yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-butyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) in carbon tetrachloride (CCl4) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) in methanol is a typical reducing agent.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MnO2 can yield oxidized pyrrole derivatives, while reduction with NaBH4 can produce reduced forms of the compound.
Scientific Research Applications
3-(1-butyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in various organic reactions.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or analgesic effects.
Mechanism of Action
The mechanism of action of 3-(1-butyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring’s nitrogen atom can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s pharmacological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Pyrrol-2-yl)propanoic acid
- 1H-Pyrrole-1-propanoic acid
- 3-Phenyl-2-(1H-pyrrol-1-yl)propanoic acid
Uniqueness
3-(1-butyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl and phenyl groups on the pyrrole ring can influence its reactivity and interactions with biological targets, differentiating it from other pyrrole derivatives.
Properties
Molecular Formula |
C17H21NO2 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
3-(1-butyl-5-phenylpyrrol-2-yl)propanoic acid |
InChI |
InChI=1S/C17H21NO2/c1-2-3-13-18-15(10-12-17(19)20)9-11-16(18)14-7-5-4-6-8-14/h4-9,11H,2-3,10,12-13H2,1H3,(H,19,20) |
InChI Key |
XEKJFLXFMXVBGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CC=C1C2=CC=CC=C2)CCC(=O)O |
Origin of Product |
United States |
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